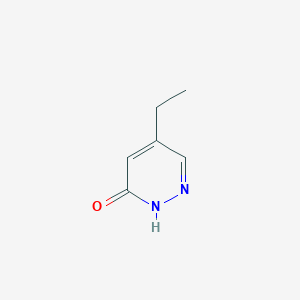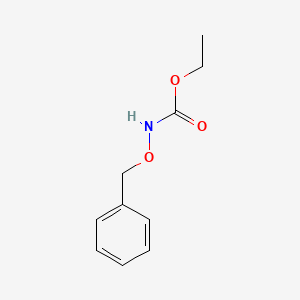
N-phénoxyméthoxycarbamate d'éthyle
Vue d'ensemble
Description
. This compound is a type of carbamate, which is a class of organic compounds derived from carbamic acid. Carbamates are known for their versatility and are used in various applications, including as protecting groups in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Ethyl N-phenylmethoxycarbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions and the formation of complex molecules.
Biology: Studied for its potential use in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
Ethyl N-phenylmethoxycarbamate, also known as ethyl N-(benzyloxy)carbamate, is a carbamate derivative . Carbamates are known to interact with various targets in the body.
Mode of Action
Carbamates, in general, are designed to make drug-target interactions through their carbamate moiety . They can modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
One study showed that a related compound, ethyl-p-methoxycinnamate (epmc), enhanced the promoter activity of the oct4 gene, increased the expression of oct4 at both mrna and protein levels, and significantly promoted the colony formation of p19 cells . This suggests that EPMC could reinforce the self-renewal capacity of P19 cells .
Analyse Biochimique
Cellular Effects
Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .
Temporal Effects in Laboratory Settings
Carbamates are known to have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Carbamates have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Carbamates are known to be involved in various metabolic pathways .
Transport and Distribution
Carbamates are known to interact with various transporters and binding proteins .
Subcellular Localization
Carbamates are known to localize in various subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-phenylmethoxycarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with ethyl alcohol in the presence of a base, such as triethylamine. The reaction typically takes place at room temperature and yields the desired carbamate product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of ethyl N-phenylmethoxycarbamate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-phenylmethoxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the compound can be hydrolyzed to produce phenylamine and ethyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamates and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form new carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Phenylamine and ethyl alcohol.
Oxidation: Various carbamate derivatives and oxidation products.
Substitution: New carbamate derivatives.
Comparaison Avec Des Composés Similaires
Ethyl N-phenylmethoxycarbamate can be compared with other similar compounds, such as:
Ethyl carbamate:
Methyl carbamate: Another carbamate ester, used in various industrial applications and as a precursor for other chemical compounds.
Phenyl carbamate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
Ethyl N-phenylmethoxycarbamate is unique due to its specific structure, which includes both an ethyl group and a phenylmethoxy group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and pharmaceutical development.
Propriétés
IUPAC Name |
ethyl N-phenylmethoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-13-10(12)11-14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCREYLPHMEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292182 | |
| Record name | ethyl(benzyloxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5555-72-6 | |
| Record name | Ethyl N-(phenylmethoxy)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5555-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 80672 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC80672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl(benzyloxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


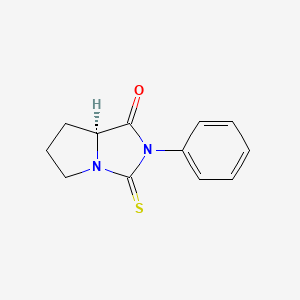
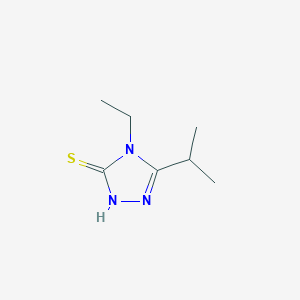
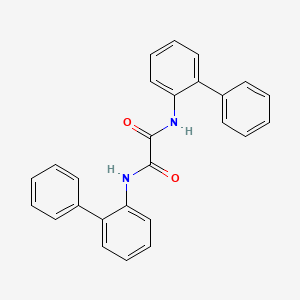
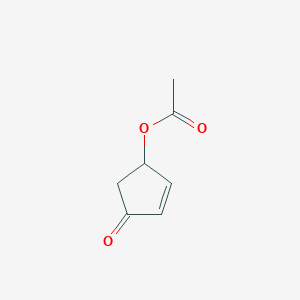

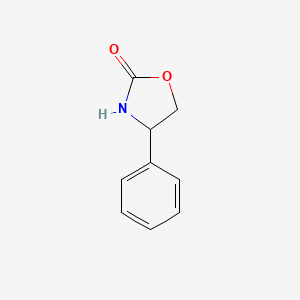
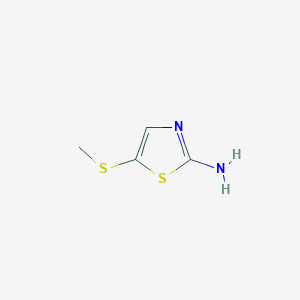
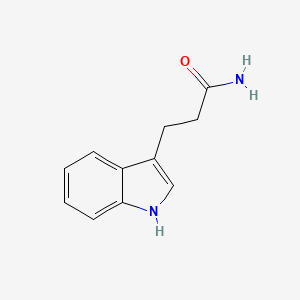
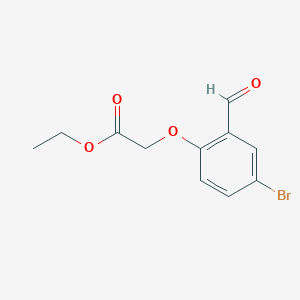
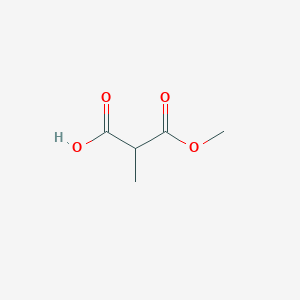
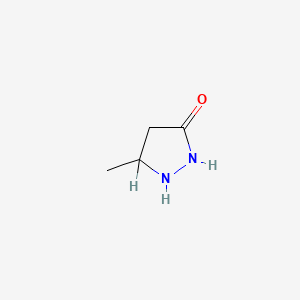
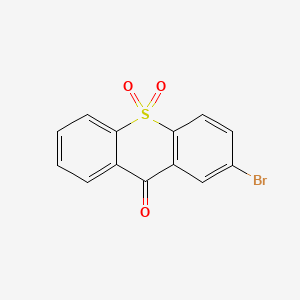
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1595388.png)
